N-Acetyl-D-Talosamine

Overview

Description

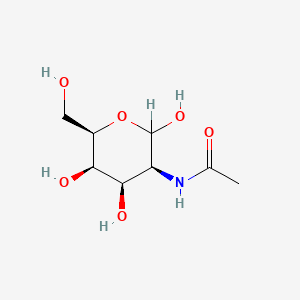

N-Acetyl-D-talosamine is a compound useful in organic synthesis . It is also known by the synonym 2-(Acetylamino)-2-deoxy-D-talose .

Molecular Structure Analysis

In water solution, the monosaccharide N-Acetyl-D-talosamine shows a significant presence of four tautomers arising from pyranoid and furanoid ring forms and anomeric configurations .

Physical And Chemical Properties Analysis

N-Acetyl-D-talosamine has an empirical formula of C8H15NO6 and a molecular weight of 221.21 . It is available with a purity of ≥98% (TLC). The optical activity is [α]/D -10.0±4.0°, 24 hr, c = 0.1 in H2O .

Scientific Research Applications

Biochemistry Research

In biochemistry, 2-Acetamido-2-Deoxy-D-Talopyranose is known as a noncompetitive inhibitor of the enzyme glycosidase . This property is crucial for studying the enzymatic cleavage of glycoconjugates, including glycoproteins and glycolipids, which are essential components of cellular communication and signaling .

Pharmaceutical Development

Pharmaceutical research utilizes this compound for its ability to bind to the receptor binding domain on the surface of cancer cells, potentially inhibiting their growth . It serves as a high-quality reference standard in pharmaceutical testing, ensuring the accuracy and reliability of experimental results .

Medical Research

In medical research, 2-Acetamido-2-Deoxy-D-Talopyranose’s role as a glycosidase inhibitor has implications for developing treatments for diseases related to glycoconjugate metabolism . Its interaction with cancer cell receptors also opens avenues for novel cancer therapeutics .

Biotechnology

The compound’s inhibitory action on glycosidase enzymes is leveraged in biotechnology for modifying glycoconjugates, which can be used in the design of biosensors and other bioanalytical devices .

Organic Synthesis

Organic chemists value 2-Acetamido-2-Deoxy-D-Talopyranose for its role in synthesizing complex molecules. It serves as a building block for creating various glycosidic linkages, which are pivotal in the synthesis of natural products and pharmaceuticals .

Enzymology

Enzymologists study 2-Acetamido-2-Deoxy-D-Talopyranose to understand the substrate-assisted catalytic mechanism of glycosidase enzymes. This research can lead to the development of enzyme inhibitors that have therapeutic potential .

Industrial Applications

While not traditionally associated with industrial uses, the compound’s properties could be explored for industrial enzymology, particularly in the development of enzyme-based processes for manufacturing or bioremediation .

Agricultural Research

Although direct applications in agriculture are not well-documented, the compound’s role in biochemical pathways could inform the development of agricultural biotechnologies, such as pest-resistant crops or improved plant growth through enhanced glycoprotein functions .

Mechanism of Action

Target of Action

The primary target of 2-Acetamido-2-Deoxy-D-Talopyranose is the enzyme glycosidase . This enzyme plays a crucial role in the enzymatic cleavage of glycoconjugates, such as glycoproteins and glycolipids .

Mode of Action

2-Acetamido-2-Deoxy-D-Talopyranose acts as a noncompetitive inhibitor of the enzyme glycosidase . It inhibits the enzymatic cleavage of glycoconjugates, such as glycoproteins and glycolipids . Additionally, it has been shown to inhibit antigen binding .

Biochemical Pathways

The compound’s action on glycosidase affects the biochemical pathways involving glycoconjugates. By inhibiting the enzymatic cleavage of glycoconjugates, it disrupts the normal functioning of these pathways

Result of Action

The inhibition of glycosidase by 2-Acetamido-2-Deoxy-D-Talopyranose can lead to changes in the molecular and cellular functions of glycoconjugates . For instance, it can affect the binding of antigens, which may have implications for immune response .

properties

IUPAC Name |

N-[(3S,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-XLSKCSLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725229 | |

| Record name | 2-Acetamido-2-deoxy-D-talopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

282727-46-2 | |

| Record name | 2-Acetamido-2-deoxy-D-talopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How is 2-Acetamido-2-Deoxy-D-Talose synthesized?

A: One established method for synthesizing 2-Acetamido-2-Deoxy-D-Talose starts with D-Lyxose. [] The process involves several steps, including a reaction with nitromethane in the presence of sodium methoxide to form 1-deoxy-1-nitro-D-galactitol. This intermediate is then acetylated and reacted with ammonia to yield 2-acetamido-1,2-dideoxy-1-nitro-D-talitol. A modified Nef reaction converts this compound to 2-acetamido-2-deoxy-D-talose. []

Q2: What is the significance of the C-disaccharide derivative of 2-Acetamido-2-Deoxy-D-Talose?

A: Research has focused on the C-disaccharide derivative, specifically the alpha-C(1-->3)-D-mannopyranoside of N-acetyltalosamine (α-D-Manp-(1-->3)CH(2)-D-TalNAc). This compound, synthesized through a multi-step process involving radical C-glycosidation, has been found to be inactive as an inhibitor of glycosidases and human alpha-1,3-fucosyltransferase VI, unlike its epimer, the alpha-C(1-->3)-D-mannopyranoside of N-acetylgalactosamine. [] This finding highlights the impact of subtle structural differences on biological activity.

Q3: What is the role of 2-Acetamido-2-Deoxy-D-Talose in bacterial capsular polysaccharides?

A: While 2-Acetamido-2-Deoxy-D-Talose itself is not a direct component of bacterial capsular polysaccharides, its epimer, UDP-N-acetyl-D-talosamine (UDP-TalNAc), is a key substrate in their biosynthesis. The enzyme CapG, found in bacteria like Staphylococcus aureus, catalyzes the epimerization of UDP-TalNAc to UDP-N-acetyl-D-fucosamine (UDP-FucNAc), a crucial precursor for the synthesis of capsular polysaccharide type 5 (CP5). [] Understanding the structural features of CapG and its interaction with UDP-TalNAc offers potential targets for developing anti-infective agents.

Q4: What are the implications of studying enzymes like CapG that utilize 2-Acetamido-2-Deoxy-D-Talose derivatives?

A: The study of enzymes like CapG, which utilize derivatives of 2-Acetamido-2-Deoxy-D-Talose, is crucial for understanding bacterial pathogenesis and developing novel therapeutic strategies. [] By characterizing the structure and function of these enzymes, researchers can identify potential targets for inhibiting the synthesis of bacterial capsular polysaccharides. This could lead to new treatments for bacterial infections, particularly those caused by antibiotic-resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)

![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)

![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)